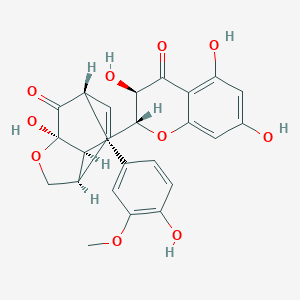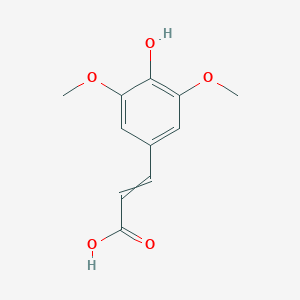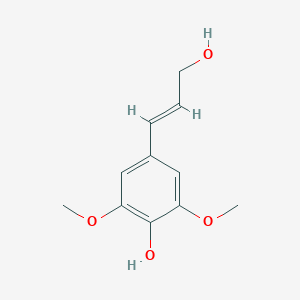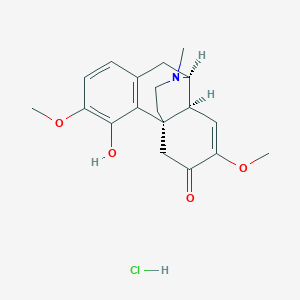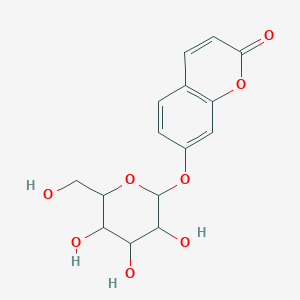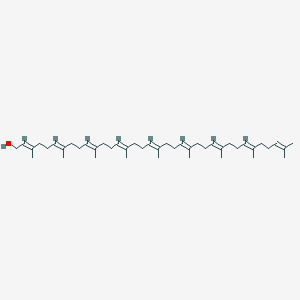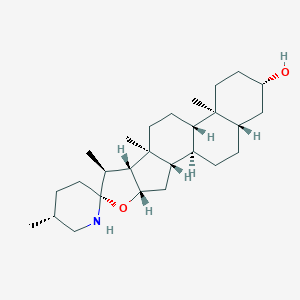
Swertisin
概述
描述
Swertisin is a flavonoid compound found in various plants, including Commelina communis, Desmodium caudatum, and Semen Ziziphi Spinosae . It exhibits a range of biological activities, such as anti-hyperglycemic, anti-diabetic, and anti-oxidative properties . Due to its potential therapeutic benefits, this compound has garnered significant attention in scientific research.
作用机制
Swertisin exerts its effects through various molecular pathways:
Anti-Diabetic Action: this compound inhibits SGLT2 in the kidney, reducing glucose reabsorption and lowering blood glucose levels.
Islet Neogenesis: It promotes the differentiation of pancreatic progenitors into islet cells via the p38 MAP kinase-SMAD pathway, involving Neurogenin-3 and Smad proteins.
Neurological Effects: this compound enhances the expression of GABA receptor subunits, potentially contributing to its sedative effects.
实验室实验的优点和局限性
The advantages of using swertisin in lab experiments include its low cost, its non-toxic nature, and its ability to stimulate sweet taste receptors without causing an increase in blood sugar levels. The limitations of using this compound in lab experiments include its limited solubility in water and its tendency to bind to certain proteins in the body, which may interfere with the results of the experiment.
未来方向
Future research into swertisin could include further studies into its potential health benefits, as well as its potential use as a sugar substitute in food and beverages. Additionally, further research could be done into its biochemical and physiological effects, as well as its potential to interact with certain proteins in the body. Additionally, further research could be done into its potential to interact with other sweeteners, and its potential to be used as a flavor enhancer in food and beverages. Finally, further research could be done into its potential to interact with certain medications and its potential to be used as an alternative sweetener in pharmaceuticals and medical devices.
科学研究应用
Swertisin has a wide range of scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions: Swertisin can be synthesized through a series of chemical reactions. One method involves adding acidic water solution and biological enzyme to coarse swertia franchetiana powder, followed by enzymolysis for 10-30 hours. The mixture is then refluxed and extracted using a 60%-70% methanol solution. The concentrated solution is filtered through a macroporous absorption resin column, eluted with water and ethanol solution, and then crystallized to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes enzymatic hydrolysis, extraction, filtration, and crystallization. High-speed counter-current chromatography is used for the final purification to ensure high product purity .
化学反应分析
Types of Reactions: Swertisin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form rotamers through rotation about the C-glycosidic bond .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, ethanol, and acidic solutions. The conditions often involve refluxing, enzymatic hydrolysis, and chromatography .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various glycosylated derivatives .
相似化合物的比较
Swertisin is often compared with other flavonoids, such as spinosin and embinoidin:
Spinosin: Similar to this compound, spinosin is a glycosylated flavonoid with anti-anxiety and hypnotic effects.
This compound’s unique glycosylation pattern and its ability to modulate multiple biological pathways make it a compound of significant interest in various fields of research.
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRULANJVVJLFI-DGHBBABESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990181 | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6991-10-2 | |
| Record name | Swertisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known pharmacological effects of swertisin?
A1: this compound exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].
Q2: How does this compound exert its antidiabetic effects?
A2: this compound promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].
Q3: What is known about this compound's mechanism in mitigating cognitive impairment?
A3: this compound has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].
Q4: How does this compound interact with the GABAergic system?
A4: Research suggests that this compound may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].
Q5: Does this compound offer protection against oxidative stress?
A5: Yes, this compound demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C22H22O10, and its molecular weight is 446.4 g/mol [].
Q7: What spectroscopic techniques are typically used to characterize this compound?
A7: this compound is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].
Q8: What analytical methods are employed for the quantification of this compound?
A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for this compound quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying this compound in plant materials [, ].
Q9: How is the quality of this compound ensured during its production?
A9: Quality control measures for this compound involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].
Q10: Are there any specific challenges in isolating and purifying this compound?
A10: Isolating and purifying this compound can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].
Q11: What is the role of chromatographic techniques in this compound research?
A11: Chromatographic techniques are essential for isolating, purifying, and analyzing this compound. They enable the separation of this compound from complex plant matrices and the identification and quantification of its metabolites [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





